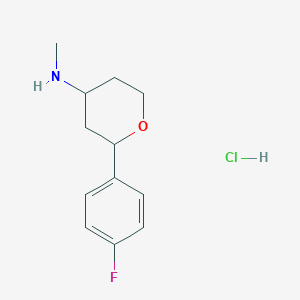![molecular formula C16H14N2O3 B1448445 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione CAS No. 1803566-67-7](/img/structure/B1448445.png)
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione
概要
説明
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione is a versatile small molecule scaffold with a molecular weight of 282.3 g/mol . It is known for its unique structural features, which include an imidazolidine-2,4-dione core and a benzyloxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione typically involves multi-step reactions. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base . Another approach is the Bucherer-Bergs reaction, which involves the reaction of an aldehyde with potassium cyanide and ammonium carbonate . These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Similar compounds to 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione include other imidazolidine-2,4-dione derivatives, such as:
- 5-Phenylimidazolidine-2,4-dione
- 5-(4-Methoxyphenyl)imidazolidine-2,4-dione
- 5-(2-Hydroxyphenyl)imidazolidine-2,4-dione
Uniqueness
What sets this compound apart is its benzyloxyphenyl group, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications compared to other similar compounds .
特性
IUPAC Name |
5-(2-phenylmethoxyphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15-14(17-16(20)18-15)12-8-4-5-9-13(12)21-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJJUEHRTCMZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)
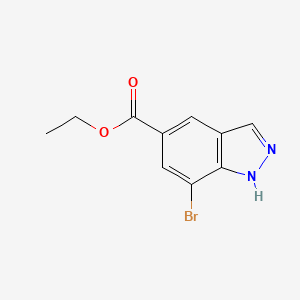
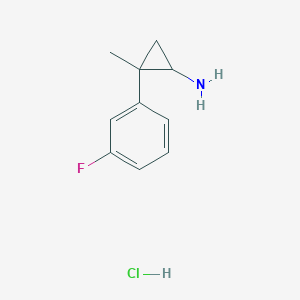
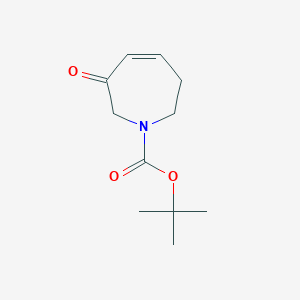

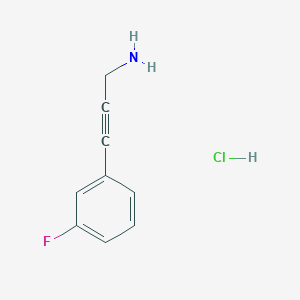
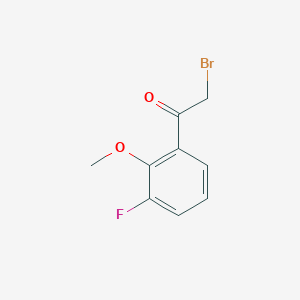
![3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1448372.png)
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)
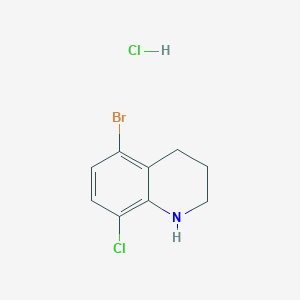
![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)
![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)
